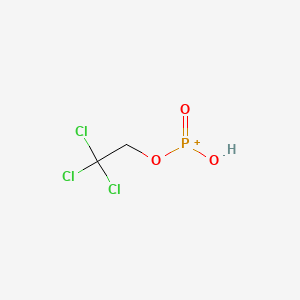
Hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium is a chemical compound with the molecular formula C2H2Cl3O2P. This compound is known for its unique structure, which includes a phosphorus atom bonded to a hydroxy group, an oxo group, and a 2,2,2-trichloroethoxy group. It is used in various scientific research applications due to its reactivity and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium typically involves the reaction of phosphorus oxychloride (POCl3) with 2,2,2-trichloroethanol (C2H3Cl3O). The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows:
POCl3+C2H3Cl3O→C2H2Cl3O2P+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The hydroxy and oxo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives.
Aplicaciones Científicas De Investigación
Hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium exerts its effects involves its ability to interact with various molecular targets. The hydroxy and oxo groups can form hydrogen bonds with other molecules, while the 2,2,2-trichloroethoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylbutyl phosphonium: This compound has a similar phosphorus center but different substituents, leading to different reactivity and applications.
Tris(2,2,2-trichloroethoxy)iron(III): This compound contains the same 2,2,2-trichloroethoxy group but is coordinated to an iron center instead of phosphorus.
Uniqueness
Hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
34461-48-8 |
|---|---|
Fórmula molecular |
C2H3Cl3O3P+ |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium |
InChI |
InChI=1S/C2H2Cl3O3P/c3-2(4,5)1-8-9(6)7/h1H2/p+1 |
Clave InChI |
ATFXCZWOYKAJCW-UHFFFAOYSA-O |
SMILES canónico |
C(C(Cl)(Cl)Cl)O[P+](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)
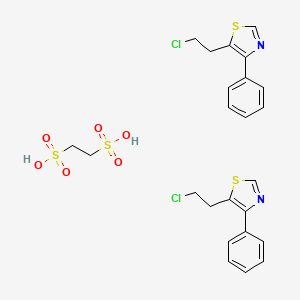
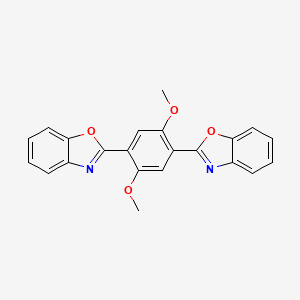
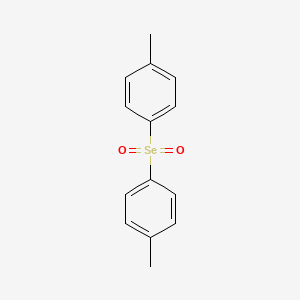
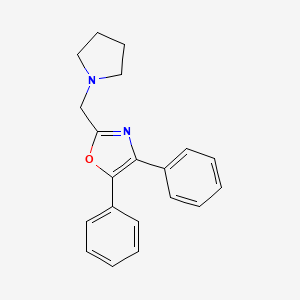
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)
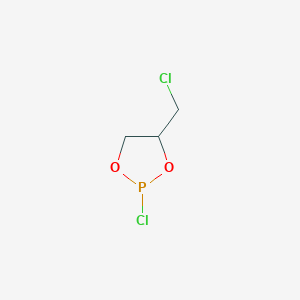

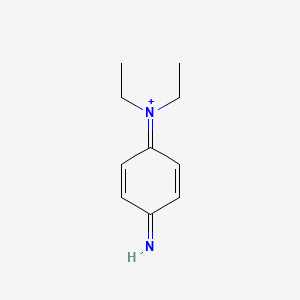
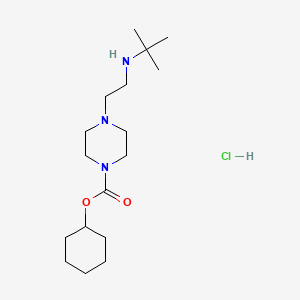
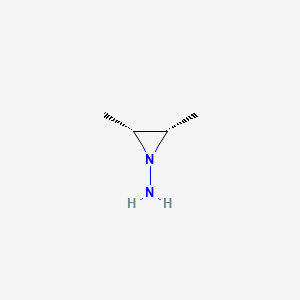
![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)
![(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine](/img/structure/B14695054.png)

